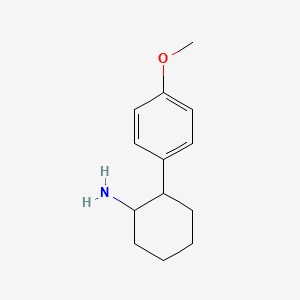

Cyclohexanamine, 2-(4-methoxyphenyl)-

Description

Significance of the Cyclohexanamine Scaffold in Contemporary Organic Chemistry

The cyclohexanamine framework is a foundational structural motif in organic chemistry, recognized for its prevalence in a variety of biologically active compounds. ontosight.aiontosight.ai As a derivative of cyclohexane (B81311), this aliphatic amine is a versatile building block in the synthesis of more complex molecules. wikipedia.org Its utility is demonstrated in its application as an intermediate in the production of pharmaceuticals, including mucolytics, analgesics, and bronchodilators. wikipedia.org The inherent stereochemistry of the cyclohexane ring, coupled with the reactivity of the amine group, provides a rich platform for designing molecules with specific three-dimensional orientations, a critical factor in their interaction with biological targets.

The broader class of arylcyclohexylamines, to which Cyclohexanamine, 2-(4-methoxyphenyl)- belongs, has been the subject of extensive investigation, particularly in the realm of medicinal chemistry. wikipedia.org Compounds within this class are known to exhibit a range of pharmacological activities, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov This antagonistic activity is the mechanistic basis for the dissociative anesthetic effects of well-known compounds like ketamine and phencyclidine (PCP). nih.govtaylorandfrancis.comresearchgate.net The versatility of the arylcyclohexylamine scaffold allows for systematic modifications to the aryl ring, the amine substituent, and the cyclohexane ring itself, enabling researchers to fine-tune the pharmacological profile of these molecules. nih.gov

Role of the 4-Methoxyphenyl (B3050149) Moiety in Modulating Molecular Properties

The incorporation of a 4-methoxyphenyl group into a molecular structure can significantly influence its physicochemical and biological properties. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can alter the electron density of the aromatic ring and, consequently, the reactivity and interaction of the molecule with other substances. ontosight.ai This electronic effect can be crucial in the binding of a molecule to its biological target.

Overview of Analogous Chemical Structures in Academic Research

The scientific literature contains numerous examples of compounds that are structurally analogous to Cyclohexanamine, 2-(4-methoxyphenyl)-, providing a valuable context for understanding its potential properties and applications. The arylcyclohexylamine class, in particular, offers a wealth of comparative structures. wikipedia.org

Phencyclidine (PCP), one of the earliest and most studied arylcyclohexylamines, features a phenyl group and a piperidine (B6355638) ring attached to the same carbon of the cyclohexane ring. wikipedia.org Ketamine, a widely used anesthetic, is another important analogue, characterized by a 2-chlorophenyl group and a methylamino substituent. reddit.com Research into derivatives of these compounds has explored the effects of various substitutions on the aromatic ring and the amine. For instance, the introduction of a methoxy group at different positions on the phenyl ring of PCP has been investigated to understand its impact on NMDA receptor affinity and selectivity. researchgate.net

Recent research has also focused on other related scaffolds, such as 2-phenylcyclopropylmethylamine (PCPMA), which is considered a "privileged scaffold" in the design of drugs for the central nervous system. nih.govresearchgate.net These analogous structures, with their well-documented synthetic pathways and pharmacological profiles, serve as important reference points for the investigation of Cyclohexanamine, 2-(4-methoxyphenyl)-.

Table 1: Comparison of Analogous Arylcyclohexylamine Structures

| Compound Name | Aryl Group | Amine Substituent | Key Research Findings |

|---|---|---|---|

| Phencyclidine (PCP) | Phenyl | Piperidine | Potent NMDA receptor antagonist with dissociative anesthetic properties. wikipedia.org |

| Ketamine | 2-Chlorophenyl | Methylamine | Widely used dissociative anesthetic; research into its antidepressant effects. reddit.com |

| 3-Methoxy-PCP (3-MeO-PCP) | 3-Methoxyphenyl | Piperidine | Analogue of PCP with reported hallucinogenic and psychotomimetic effects. researchgate.net |

| 2-Phenylcyclopropylmethylamine (PCPMA) | Phenyl (on a cyclopropane (B1198618) ring) | Methylamine | Privileged scaffold for CNS drug design, targeting aminergic GPCRs and transporters. nih.govresearchgate.net |

Scope and Objectives of Research on Cyclohexanamine, 2-(4-methoxyphenyl)-

Given the established significance of the cyclohexanamine scaffold and the modulating effects of the 4-methoxyphenyl moiety, research on Cyclohexanamine, 2-(4-methoxyphenyl)- is likely to be multifaceted. A primary objective would be the synthesis and full characterization of this compound, establishing its precise chemical and physical properties.

A significant area of investigation would likely focus on its potential pharmacological activity. Drawing parallels from its structural analogues, a key research question would be its affinity for and activity at the NMDA receptor. wikipedia.orgnih.gov Studies would likely be designed to determine if it acts as an antagonist, agonist, or modulator of this receptor and to what extent.

Furthermore, research would likely explore its potential as a lead compound in drug discovery. This would involve evaluating its activity against a panel of biological targets to identify any novel therapeutic applications. The synthetic accessibility of the molecule would also be a key consideration, with the goal of developing efficient and scalable synthetic routes. nih.gov A thorough investigation of the structure-activity relationships (SAR) of derivatives of Cyclohexanamine, 2-(4-methoxyphenyl)- would also be a logical progression, with the aim of optimizing its biological activity and pharmacokinetic properties. nih.gov

Structure

3D Structure

Properties

CAS No. |

22720-25-8 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-13H,2-5,14H2,1H3 |

InChI Key |

XQASZFGPWAVZEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCC2N |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Cyclohexanamine, 2 4 Methoxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Cyclohexanamine, 2-(4-methoxyphenyl)-. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, a detailed picture of the proton and carbon environments, as well as their connectivities, can be established.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of Cyclohexanamine, 2-(4-methoxyphenyl)- provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group and the aliphatic protons of the cyclohexyl ring.

The protons of the 4-methoxyphenyl group are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 6.8 and 7.2 ppm. The protons ortho to the methoxy (B1213986) group are anticipated to be more shielded and thus resonate at a lower chemical shift compared to the protons meta to the methoxy group. The methoxy group itself would present as a sharp singlet at approximately δ 3.8 ppm.

The protons on the cyclohexyl ring will exhibit complex multiplets in the aliphatic region, generally between δ 1.0 and 3.5 ppm. The protons on the carbons bearing the amino and 4-methoxyphenyl substituents (C1 and C2) are expected to be the most deshielded of the ring protons. The stereochemical arrangement of the substituents significantly influences the chemical shifts and coupling constants of these protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexanamine, 2-(4-methoxyphenyl)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (Aromatic) | ~ 7.1 | d |

| H-3', H-5' (Aromatic) | ~ 6.8 | d |

| -OCH₃ | ~ 3.8 | s |

| H-1 (Cyclohexyl) | ~ 3.0 - 3.4 | m |

| H-2 (Cyclohexyl) | ~ 2.8 - 3.2 | m |

| Cyclohexyl CH₂ | ~ 1.2 - 2.0 | m |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Cyclohexanamine, 2-(4-methoxyphenyl)-, a total of 11 distinct carbon signals are expected, assuming diastereotopicity of the cyclohexyl carbons.

The aromatic carbons of the 4-methoxyphenyl group will resonate in the downfield region of the spectrum (δ 110-160 ppm). The carbon attached to the methoxy group (C-4') and the ipso-carbon attached to the cyclohexyl ring (C-1') will have characteristic chemical shifts. The methoxy carbon itself will appear around δ 55 ppm.

The aliphatic carbons of the cyclohexyl ring will appear in the upfield region (δ 20-60 ppm). The carbons C-1 and C-2, being attached to the nitrogen and the aromatic ring respectively, will be the most deshielded of the saturated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexanamine, 2-(4-methoxyphenyl)-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1' (Aromatic) | ~ 135 |

| C-2', C-6' (Aromatic) | ~ 128 |

| C-3', C-5' (Aromatic) | ~ 114 |

| C-4' (Aromatic) | ~ 158 |

| -OCH₃ | ~ 55 |

| C-1 (Cyclohexyl) | ~ 55 - 60 |

| C-2 (Cyclohexyl) | ~ 50 - 55 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Cyclohexanamine, 2-(4-methoxyphenyl)-, COSY would show correlations between adjacent protons on the cyclohexyl ring, aiding in the assignment of the complex multiplets. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduepfl.ch HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at C-1 of the cyclohexyl ring would show a correlation to the C-1 carbon signal.

Stereochemical Assignment via NMR Methods

The relative stereochemistry of the substituents on the cyclohexyl ring (cis or trans) can be determined using NMR, primarily through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments.

In a chair conformation, the coupling constant between two axial protons (³J_ax-ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) or two equatorial protons (³J_eq-eq) is smaller (2-5 Hz). organicchemistrydata.org By analyzing the multiplicity and coupling constants of the H-1 and H-2 protons, the relative orientation of the amino and 4-methoxyphenyl groups can be inferred.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can further confirm the stereochemistry by identifying protons that are close in space. For example, in a cis isomer, a NOE would be expected between the axial H-1 and axial H-2 protons, whereas in a trans isomer, a NOE might be observed between an axial proton on one carbon and an equatorial proton on the adjacent carbon.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can further aid in structure elucidation.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a powerful technique for determining the precise molecular formula of a compound. For Cyclohexanamine, 2-(4-methoxyphenyl)-, with a molecular formula of C₁₃H₁₉NO, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass would confirm the elemental composition.

The fragmentation pattern observed in the MS/MS spectrum would also be consistent with the proposed structure. Common fragmentation pathways would likely involve the loss of the amino group, cleavage of the bond between the cyclohexyl ring and the 4-methoxyphenyl group, and fragmentation of the cyclohexyl ring itself.

Atmospheric Pressure Ionization Mass Spectrometry (API-MS)

Atmospheric Pressure Ionization (API) encompasses a range of soft ionization techniques that allow for the analysis of thermally labile and low-volatility compounds. nih.govresearchgate.net One of the most common API methods is Atmospheric Pressure Chemical Ionization (APCI). In APCI, ionization occurs in the vapor phase where a corona discharge creates reactant ions from the solvent and atmospheric gases. nih.gov These ions then react with the analyte molecules, typically through protonation to generate a protonated molecule, [M+H]⁺, or in some cases, through redox reactions to form a radical cation, M⁺•. nih.govresearchgate.net In the negative-ion mode, deprotonation is the dominant process, leading to the formation of [M−H]⁻ ions. nih.gov

For Cyclohexanamine, 2-(4-methoxyphenyl)-, which possesses a basic amine group, positive-ion mode API-MS is particularly effective. The resulting spectra are generally characterized by a dominant peak corresponding to the intact protonated molecule, [M+H]⁺. This technique is advantageous as it minimizes fragmentation, providing clear molecular weight information. nih.govresearchgate.net Logical neutral losses, such as the loss of water (H₂O) from alcohols, may also be observed, aiding in structural confirmation. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) coupled with an API source, such as Electrospray Ionization (ESI), can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For a related compound, an exact mass was calculated for the protonated molecule [M+H]⁺ and compared to the found value to confirm its composition. rsc.org

Table 1: Expected API-MS Data for Cyclohexanamine, 2-(4-methoxyphenyl)-

| Ionization Mode | Expected Ion | m/z (calculated) | Description |

|---|---|---|---|

| Positive | [M+H]⁺ | 206.15 | Protonated molecule |

| Positive | [M]⁺• | 205.15 | Radical cation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov However, some thermally labile compounds can be analyzed, sometimes after a derivatization step to increase volatility and stability. nih.govunb.br The use of shorter analytical columns can also reduce the thermal degradation of compounds during analysis. nih.govunb.br

In GC-MS analysis of amine-containing compounds, the fragmentation patterns observed upon electron ionization (EI) are crucial for structural elucidation. rsc.org For an isomer, N-Cyclohexyl-4-methoxybenzenemethanamine, GC-MS analysis revealed the molecular ion (M⁺) at an m/z of 219. nih.gov For Cyclohexanamine, 2-(4-methoxyphenyl)-, with a molecular weight of 205.30 g/mol , the molecular ion peak (M⁺) would be expected at m/z 205. Subsequent fragmentation would likely involve cleavage of the cyclohexyl ring and the bond between the ring and the methoxyphenyl group, yielding characteristic fragment ions that help confirm the structure.

Table 2: Predicted GC-MS Fragmentation Data for Cyclohexanamine, 2-(4-methoxyphenyl)-

| m/z | Proposed Fragment | Description |

|---|---|---|

| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | 4-methoxybenzyl cation |

| 98 | [C₆H₁₂N]⁺ | Cyclohexylamine (B46788) fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide range of organic molecules, including those not suitable for GC-MS due to low volatility or thermal instability. nih.govthermofisher.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it a gold standard for quantifying analytes in complex matrices. nih.gov The technique involves separating compounds with a liquid chromatograph and then detecting them with a mass spectrometer, often a triple quadrupole or a Time-of-Flight (TOF) instrument. nih.gov

For the analysis of Cyclohexanamine, 2-(4-methoxyphenyl)-, an LC-MS/MS method would typically employ a reversed-phase chromatography column for separation. nih.gov Detection would be performed using a mass spectrometer operating in a positive-ion mode, monitoring for the specific transition of the parent ion ([M+H]⁺) to one or more product ions. nih.gov This Multiple Reaction Monitoring (MRM) mode ensures high specificity and accurate quantification. mdpi.com LC coupled with high-resolution mass spectrometry, such as LC-TOF-MS, would provide accurate mass measurements for both the parent ion and its fragments, further confirming the compound's identity.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule and provides a "fingerprint" based on its functional groups. nist.gov

The IR spectrum of Cyclohexanamine, 2-(4-methoxyphenyl)- is expected to display characteristic absorption bands corresponding to its distinct structural features. For related arylcyclohexylamine compounds, significant aliphatic C-H absorbance is observed in the 2800-3000 cm⁻¹ region. researchgate.net The presence of an amine-halogen ion pair in hydrochloride salts of these compounds can also be seen between 2000-2700 cm⁻¹. researchgate.net For a structurally similar compound, N-(4-(4-methoxyphenyl)butyl)cyclohexanamine, key IR peaks were identified at 1612, 1512, 1245, and 1036 cm⁻¹, corresponding to the aromatic ring and C-O stretching of the methoxy group. rsc.org

Table 3: Expected IR Absorption Bands for Cyclohexanamine, 2-(4-methoxyphenyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine |

| 2850-3000 | C-H stretch | Cyclohexyl & Methoxy |

| 1610, 1510 | C=C stretch | Aromatic Ring |

| 1245 | C-O stretch (asymmetric) | Aryl-alkyl ether |

| 1178 | C-N stretch | Amine |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR absorption requires a change in the dipole moment during a vibration, Raman scattering requires a change in the polarizability. This fundamental difference means that some vibrations that are weak in IR may be strong in Raman, and vice versa. For example, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For Cyclohexanamine, 2-(4-methoxyphenyl)-, the Raman spectrum would provide valuable structural information. The symmetric stretching of the aromatic ring, often weak in the IR spectrum, would be expected to produce a strong Raman band. Similarly, the C-C backbone vibrations of the cyclohexane (B81311) ring would be clearly visible. mdpi.com The analysis of specific Raman bands can be used to identify and distinguish between different components in a mixture. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to an excited state. libretexts.org The transitions relevant in the 200-800 nm range typically involve the excitation of n (non-bonding) and π (pi) electrons to higher energy anti-bonding orbitals (π*). libretexts.orgcutm.ac.in The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the unsaturated functional groups responsible for the absorption. cutm.ac.inuomustansiriyah.edu.iq

The primary chromophore in Cyclohexanamine, 2-(4-methoxyphenyl)- is the 4-methoxyphenyl group. This substituted benzene ring is expected to exhibit strong absorption in the UV region due to π → π* transitions. cutm.ac.in The presence of the methoxy group, an auxochrome with non-bonding electrons, attached to the aromatic π system typically causes a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene. uomustansiriyah.edu.iq The amine group may also contribute to n → σ* transitions. Generally, extending conjugation in a molecule leads to a bathochromic shift and a hyperchromic shift (an increase in molar absorptivity). libretexts.org

Table 4: Expected UV-Vis Absorption Data for Cyclohexanamine, 2-(4-methoxyphenyl)- in a Non-polar Solvent

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~225 | High | π → π* | Phenyl Ring |

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound Cyclohexanamine, 2-(4-methoxyphenyl)- could be located. This includes detailed information regarding its crystal structure, lattice parameters, and the nature of its intermolecular interactions in the solid state.

Therefore, the following sections on crystal structure elucidation and intermolecular interactions cannot be completed at this time due to the absence of experimental data.

Crystal Structure Elucidation and Lattice Parameters

Detailed information on the crystal system, space group, and unit cell dimensions for Cyclohexanamine, 2-(4-methoxyphenyl)- is not available in the current body of scientific literature. To determine these parameters, a single-crystal X-ray diffraction experiment would need to be performed on a suitable crystalline sample of the compound.

Computational Chemistry and Theoretical Investigations of Cyclohexanamine, 2 4 Methoxyphenyl

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and properties of a molecule. mdpi.com DFT methods are often chosen for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. researchgate.netdntb.gov.ua Ab initio methods, while typically more computationally demanding, can offer higher accuracy.

Geometrical Optimization and Energy Minimization

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometrical optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. nyu.edu Algorithms iteratively adjust the positions of the atoms to lower the total energy of the molecule until a stable conformation, or conformer, is found. eurjchem.com For a flexible molecule like Cyclohexanamine, 2-(4-methoxyphenyl)-, with its rotatable bonds and cyclohexyl ring, multiple stable conformers may exist, and it is crucial to identify the global minimum energy structure.

Electronic Structure Analysis (HOMO-LUMO Energetics)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. researchgate.netedu.krd A small energy gap generally indicates higher reactivity. edu.krd These energies are calculated after geometry optimization to understand the molecule's electronic behavior. scispace.commaterialsciencejournal.org

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. wisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). wisc.edunih.gov A key feature of NBO analysis is its ability to quantify electron delocalization through second-order perturbation theory. wisc.edu This analysis reveals hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an empty anti-bonding orbital, which are crucial for understanding molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.comnumberanalytics.com It is an invaluable tool for predicting and understanding intermolecular interactions and chemical reactivity. researchgate.netnih.govmanipal.edu The map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For Cyclohexanamine, 2-(4-methoxyphenyl)-, an MEP map would highlight the electron-rich regions around the nitrogen atom's lone pair and the oxygen of the methoxy (B1213986) group, and electron-deficient areas around the amine hydrogens.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters.

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies is a standard procedure used to confirm that an optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. q-chem.comresearchgate.netwisc.edu By analyzing the second derivatives of the energy with respect to atomic displacements, one can compute the frequencies and intensities of vibrational modes, which can then be compared with experimental data. nih.gov

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. sourceforge.ioscm.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to compute the isotropic shielding constants for each nucleus. epstem.net These theoretical values, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), can predict the ¹H and ¹³C NMR spectra with high accuracy, aiding in the assignment of experimental signals. researchgate.netliverpool.ac.ukescholarship.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. nih.govmdpi.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com This technique is particularly useful for flexible molecules like Cyclohexanamine, 2-(4-methoxyphenyl)-, as it allows for the exploration of the accessible conformational space, providing insights into the relative populations of different conformers and the energy barriers between them. biorxiv.org

Conformational Analysis of the Cyclohexyl Ring

The conformational landscape of substituted cyclohexanes is dominated by the chair conformation, which minimizes both angle strain and torsional strain. For Cyclohexanamine, 2-(4-methoxyphenyl)-, the two primary chair conformers are interconvertible through a process known as a ring flip. These conformers differ in the placement of the amino and 2-(4-methoxyphenyl) groups, which can occupy either axial or equatorial positions.

Computational studies on similar monosubstituted and disubstituted cyclohexanes consistently show that substituents, particularly bulky ones, preferentially occupy the equatorial position to minimize destabilizing steric interactions. pressbooks.pubyoutube.com In an axial position, a substituent experiences unfavorable steric repulsion with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. youtube.com

For 2-(4-methoxyphenyl)cyclohexanamine, there are cis and trans diastereomers to consider. In the likely more stable trans isomer, a ring flip would interconvert a conformer with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions. pressbooks.pub In the cis isomer, one substituent is always axial and the other equatorial. The equilibrium would favor the conformer where the larger 2-(4-methoxyphenyl) group is in the equatorial position.

Density Functional Theory (DFT) calculations are commonly employed to quantify these energy differences. By optimizing the geometry of each possible conformer (e.g., trans-diequatorial, trans-diaxial), the relative energies can be calculated to determine the most stable structure and predict the equilibrium distribution of conformers. ua.essapub.org For this molecule, the conformer with the 2-(4-methoxyphenyl) group in the equatorial position is predicted to be the global minimum energy structure.

Torsional Dynamics of the Methoxyphenyl Group

The methoxyphenyl group attached to the cyclohexyl ring possesses its own conformational flexibility, primarily related to the rotation around the C-C bond connecting the two rings and the rotation of the methoxy group itself.

Phenyl Ring Torsion: The rotation of the phenyl ring relative to the cyclohexyl ring is subject to a torsional barrier. Computational methods, such as a Potential Energy Surface (PES) scan, can be used to model this rotation. This involves calculating the energy of the molecule at fixed increments of the dihedral angle that defines the ring-ring orientation. The resulting energy profile reveals the lowest energy (most stable) conformation and the energy barrier to rotation.

Methoxy Group Torsion: The orientation of the methoxy (-OCH₃) group relative to the phenyl ring is also a key dynamic feature. Computational studies on anisole (B1667542) and its derivatives show that the most stable conformation is typically planar, with the methyl group lying in the plane of the aromatic ring. nih.gov The barrier to rotation for the methoxy group is relatively low, allowing for rapid rotation at room temperature. The exact height of this barrier can be influenced by substitution patterns and electronic effects. aip.org For the 4-methoxyphenyl (B3050149) substituent, the planar conformation maximizes resonance stabilization between the oxygen lone pairs and the aromatic π-system.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational transition state (TS) theory is a fundamental approach to understanding the mechanisms of chemical reactions. It allows for the mapping of reaction pathways and the calculation of activation energies, providing a detailed picture of how reactants are converted into products.

Determination of Activation Barriers and Reaction Pathways

Elucidating a reaction mechanism computationally involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy path between reactants and products. scm.com

The general computational procedure is as follows:

Geometry Optimization: The structures of the reactants and products are optimized to find their lowest energy geometries.

Transition State Search: A variety of algorithms are used to locate the transition state structure connecting reactants and products. Methods like Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) are often used to generate an initial guess for the TS. scm.com

TS Optimization and Verification: The initial guess is then fully optimized. A key step is to perform a vibrational frequency calculation on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). scm.com

Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state. This traces the minimum energy path "downhill" from the TS to confirm that it connects the intended reactants and products.

The difference in energy between the transition state and the reactants defines the activation energy barrier (Eₐ). This value is critical for predicting the rate of the reaction. While specific reaction pathways for Cyclohexanamine, 2-(4-methoxyphenyl)- are not extensively documented in the literature, computational studies on the reactions of related cyclohexane (B81311) derivatives, such as hydrogen abstraction or decomposition, have successfully used these methods to detail complex reaction networks. researchgate.net

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects, most commonly through the use of implicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, treat the solvent as a continuous dielectric medium rather than as individual molecules. nih.govnih.gov The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. This approach effectively models the stabilization or destabilization of reactants, products, and transition states by the solvent. For instance, polar solvents will preferentially stabilize charged or highly polar transition states, potentially lowering the activation barrier and accelerating the reaction compared to the gas phase. researchgate.net Including these models in the geometry optimization and energy calculations provides a more realistic description of reaction energetics in solution.

Prediction of Reactivity and Selectivity Parameters

Conceptual Density Functional Theory (DFT) provides a framework for defining chemical concepts such as electronegativity and hardness, allowing for the prediction of a molecule's reactivity. cityu.edu.hk These reactivity descriptors can be calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global and Local Reactivity Descriptors

The most common global descriptors are derived from the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO (EHOMO and ELUMO) through Koopmans' theorem (I ≈ -EHOMO; A ≈ -ELUMO).

Key global descriptors include:

Energy Gap (ΔE): Calculated as ELUMO – EHOMO. A smaller energy gap generally implies higher reactivity. mdpi.com

Chemical Hardness (η): Defined as (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. Harder molecules are less reactive.

Chemical Potential (μ): Defined as -(I + A) / 2. It describes the tendency of electrons to escape from the system.

Electronegativity (χ): Equal to -μ. It is a measure of the power of a molecule to attract electrons.

Global Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are generally more reactive.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the electrophilic nature of a molecule. mdpi.com

The following table presents an illustrative set of calculated global reactivity descriptors for a molecule like Cyclohexanamine, 2-(4-methoxyphenyl)-, based on typical DFT calculations.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The 'escaping tendency' of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic character of a species. |

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding the electronic factors that govern their chemical behavior. researchgate.net

Hammett Analysis for Substituent Effects

Hammett analysis is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of a molecule. It accomplishes this by correlating reaction rates or equilibrium constants for a series of reactions with a set of substituent-specific parameters, known as Hammett constants (σ). While a specific, detailed Hammett analysis for Cyclohexanamine, 2-(4-methoxyphenyl)- is not extensively documented in publicly available literature, the principles of the analysis can be applied to understand how modifications to the phenyl ring would theoretically impact its chemical properties, particularly the basicity of the amine group.

The core of the analysis is the Hammett equation:

log(K/K₀) = ρσ or log(k/k₀) = ρσ

Where:

K or k is the equilibrium or rate constant for the substituted compound.

K₀ or k₀ is the constant for the unsubstituted reference compound (e.g., 2-phenylcyclohexanamine).

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It reflects the electronic influence (both resonance and inductive effects) of the substituent.

ρ (rho) is the reaction constant, which is specific to the reaction being studied and indicates its sensitivity to substituent effects.

For Cyclohexanamine, 2-(4-methoxyphenyl)-, the primary point of interest for a Hammett analysis would be the nitrogen atom of the amine. Its nucleophilicity and basicity are directly influenced by the electron density, which in turn is modulated by substituents on the distant phenyl ring. The electronic effects are transmitted through the molecular framework.

Influence of Substituents:

Substituents on the phenyl ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) have negative σ values. They increase the electron density on the phenyl ring through resonance (+M) and/or inductive (+I) effects. This increased electron density would be relayed to the amine group, making the nitrogen lone pair more available and thus increasing its basicity. For the parent compound, Cyclohexanamine, 2-(4-methoxyphenyl)-, the methoxy group at the para position (σₚ = -0.27) serves as a moderate electron-donating group, enhancing the basicity of the amine compared to an unsubstituted 2-phenylcyclohexanamine.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) have positive σ values. They decrease the electron density on the phenyl ring via resonance (-M) and/or inductive (-I) effects. libretexts.org This would reduce the electron density at the amine nitrogen, making its lone pair less available and thereby decreasing its basicity. Studies on analogous compounds, such as 2-aryl-2-fluoro-cyclopropylamines, have demonstrated this principle where electron-withdrawing para-substituents lead to lower pKa values, indicating decreased basicity. nih.gov

The following table illustrates the expected qualitative effect of various para-substituents on the basicity of the 2-arylcyclohexanamine scaffold, based on their Hammett σₚ constants.

| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect | Predicted Effect on Amine Basicity (Relative to X=H) |

|---|---|---|---|

| -NO₂ | 0.78 | Strongly Electron-Withdrawing | Greatly Decreased |

| -CN | 0.66 | Strongly Electron-Withdrawing | Decreased |

| -CF₃ | 0.54 | Strongly Electron-Withdrawing | Decreased |

| -Cl | 0.23 | Weakly Electron-Withdrawing | Slightly Decreased |

| -H | 0.00 | Reference | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating | Slightly Increased |

| -OCH₃ | -0.27 | Moderately Electron-Donating | Increased |

| -NH₂ | -0.66 | Strongly Electron-Donating | Greatly Increased |

This theoretical application of Hammett analysis provides a robust framework for predicting how structural modifications to the 4-methoxyphenyl ring of the title compound would fine-tune its electronic properties. Such predictions are foundational in fields like medicinal chemistry and materials science for the rational design of new molecules with desired reactivity and biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on arylcyclohexylamine analogs frequently employ descriptors related to these electronic effects to build predictive models. researchgate.netnih.govmdpi.com

Chemical Reactivity and Derivatization Studies of Cyclohexanamine, 2 4 Methoxyphenyl

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is the most prominent functional group, characterized by the lone pair of electrons on the nitrogen atom. This feature imparts both nucleophilic and basic properties, making it the primary site for a variety of chemical modifications.

The nitrogen atom in the primary amine of Cyclohexanamine, 2-(4-methoxyphenyl)- acts as a potent nucleophile. This reactivity is fundamental to many of its chemical transformations. Amines, in general, are recognized as both basic and nucleophilic organic compounds. latech.edu The nucleophilicity of the amine allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

A classic example of this type of reactivity is the nucleophilic aromatic substitution reaction. For instance, primary amines like cyclohexylamine (B46788) readily react with substrates such as 2,4-dinitrofluorobenzene. rsc.org In this reaction, the amine's lone pair attacks the electron-deficient aromatic ring, displacing the fluoride (B91410) ion. It is expected that Cyclohexanamine, 2-(4-methoxyphenyl)- would undergo a similar reaction, demonstrating the inherent nucleophilic character of its amine nitrogen.

Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. This reaction, termed alkylimino-de-oxo-bisubstitution, is typically acid-catalyzed and proceeds through a hemiaminal or carbinolamine intermediate. wikipedia.org The reaction is driven to completion by the removal of water. wikipedia.org The formation of stable Schiff bases is particularly common with aryl amines. wikipedia.org

The reaction of Cyclohexanamine, 2-(4-methoxyphenyl)- with various carbonyl compounds would yield a series of corresponding N-substituted imines. The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfer and subsequent elimination of a water molecule to form the C=N double bond. wikipedia.orgpressbooks.pub

| Carbonyl Reactant | Product (Imine) | Reaction Conditions |

| Benzaldehyde | N-(phenylmethylene)-2-(4-methoxyphenyl)cyclohexanamine | Acid catalyst (e.g., acetic acid), removal of water |

| Acetone | N-(propan-2-ylidene)-2-(4-methoxyphenyl)cyclohexanamine | Acid catalyst, removal of water |

| Cyclohexanone | N-(cyclohexylidene)-2-(4-methoxyphenyl)cyclohexanamine | Acid catalyst, removal of water |

Table 1: Representative Condensation Reactions of Cyclohexanamine, 2-(4-methoxyphenyl)- with Carbonyl Compounds.

The nucleophilic nitrogen atom of Cyclohexanamine, 2-(4-methoxyphenyl)- is susceptible to attack by alkylating and acylating agents.

Alkylation: N-alkylation involves the reaction of the amine with alkyl halides or other alkylating agents to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts. For example, the reaction with an ethyl halide would be expected to produce N-ethyl-2-(4-methoxyphenyl)cyclohexanamine, a secondary amine. The existence of related ethylated compounds like 2-(4-methoxyphenyl)-2-(ethylamino)cyclohexane in chemical catalogs supports the feasibility of such transformations. sigmaaldrich.com

Acylation: N-acylation occurs when the amine reacts with acylating agents such as acid chlorides or anhydrides to form amides. This is a common derivatization technique used in analytical chemistry. For instance, substituted cyclohexylamines can be derivatized with acetic anhydride (B1165640) for analysis by gas chromatography. nih.gov This reaction converts the basic amine into a neutral amide, N-[2-(4-methoxyphenyl)cyclohexyl]acetamide, which often has improved chromatographic properties.

| Reaction Type | Reagent Example | Product Structure | Product Class |

| Alkylation | Ethyl iodide (CH₃CH₂I) | Secondary Amine | |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide | |

| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine |

Table 2: Examples of Alkylation and Acylation Reactions at the Primary Amine.

Reactions Involving the Cyclohexyl Ring

While the amine group is the most reactive site, the C-H bonds of the cyclohexane (B81311) ring can also be targeted for functionalization, often requiring more specific and vigorous conditions, such as the use of catalysts.

The direct functionalization of saturated hydrocarbons like cyclohexane is a challenging but important area of synthetic chemistry. Research has shown that manganese compounds can catalyze the oxidation and chlorination of cyclohexane. mdpi.com In one study, using trichloroisocyanuric acid (TCCA) as an oxidant in the presence of a manganese catalyst, cyclohexane was effectively converted to chlorocyclohexane. mdpi.com

This methodology could potentially be applied to Cyclohexanamine, 2-(4-methoxyphenyl)-, although the presence of the amine and the electron-rich methoxyphenyl group would likely influence the regioselectivity and chemoselectivity of the reaction. The reaction would involve the homolytic cleavage of a C-H bond on the cyclohexyl ring, followed by chlorination. mdpi.com The position of functionalization would be influenced by steric and electronic factors.

| Substrate | Catalyst System | Oxidant | Product(s) | Reference |

| Cyclohexane | Mn(salen)Cl | TCCA | Chlorocyclohexane | mdpi.com |

| Methylcyclohexane | Mn(salen)Cl | TCCA | 1-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene | mdpi.com |

Table 3: Catalytic Functionalization of Cyclohexane Scaffolds.

Cyclohexanamine, 2-(4-methoxyphenyl)- possesses two stereocenters at positions 1 and 2 of the cyclohexane ring. This gives rise to the existence of diastereomers, specifically cis and trans isomers, where the amine and methoxyphenyl groups are on the same or opposite sides of the ring, respectively. The control and transformation of this stereochemistry are crucial in synthetic applications.

Recent studies have highlighted the use of enzymes for stereochemical control in related systems. For example, a transaminase-catalyzed process has been developed to convert a mixture of cis/trans-diastereomers of 4-substituted cyclohexane-1-amines into the thermodynamically more stable trans isomer. nih.gov This dynamic kinetic resolution proceeds via an oxidation-reduction cycle, selectively converting the less favored cis-isomer into the desired trans-product. nih.gov A similar biocatalytic approach could potentially be employed to resolve diastereomeric mixtures of Cyclohexanamine, 2-(4-methoxyphenyl)- or to synthesize a single, pure stereoisomer. Such control is vital as the biological and physical properties of different stereoisomers can vary significantly.

Reactions Involving the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group of Cyclohexanamine, 2-(4-methoxyphenyl)- is a key site for chemical modifications, largely dictated by the electronic properties of the methoxy (B1213986) group and its influence on the aromatic ring. The methoxy group is a strong activating group, donating electron density to the aromatic ring through resonance, which enhances its reactivity towards electrophiles.

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the methoxy group makes the aromatic ring of Cyclohexanamine, 2-(4-methoxyphenyl)- highly susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This activation is most pronounced at the ortho and para positions relative to the methoxy group. However, since the para position is already substituted with the cyclohexanamine moiety, electrophilic attack is predominantly directed to the ortho positions (positions 3 and 5 of the phenyl ring). The bulky cyclohexyl group may exert some steric hindrance, potentially influencing the ratio of ortho-substituted products. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgyoutube.com While specific studies on Cyclohexanamine, 2-(4-methoxyphenyl)- are not extensively documented in publicly available literature, the expected outcomes can be inferred from the well-established reactivity of anisole (B1667542) and related compounds.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. youtube.com For Cyclohexanamine, 2-(4-methoxyphenyl)-, the reaction is expected to yield primarily 2-(3-nitro-4-methoxyphenyl)cyclohexanamine. The reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the amine group. Protection of the amine functionality may be necessary to achieve clean nitration of the aromatic ring. sci-hub.se

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). masterorganicchemistry.com Given the activating effect of the methoxy group, halogenation is expected to proceed readily at the ortho positions. For instance, bromination would likely yield 2-(3-bromo-4-methoxyphenyl)cyclohexanamine. The choice of solvent and reaction temperature can influence the regioselectivity and the extent of halogenation. mdpi.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic ring. wikipedia.orgijpcbs.com These reactions are catalyzed by strong Lewis acids. For Cyclohexanamine, 2-(4-methoxyphenyl)-, a Friedel-Crafts acylation with acetyl chloride and aluminum chloride would be expected to produce 2-(3-acetyl-4-methoxyphenyl)cyclohexanamine. However, the presence of the basic amine group can complicate these reactions by forming a complex with the Lewis acid catalyst, thereby deactivating the ring. nih.gov Therefore, N-protection is generally required for successful Friedel-Crafts reactions on amino-substituted aromatics.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | 2-(3-Nitro-4-methoxyphenyl)cyclohexanamine |

| Bromination | Br2, FeBr3 | 2-(3-Bromo-4-methoxyphenyl)cyclohexanamine |

| Friedel-Crafts Acylation (with N-protection) | CH3COCl, AlCl3 | N-Protected-2-(3-acetyl-4-methoxyphenyl)cyclohexanamine |

Chemical Modifications of the Methoxy Group (e.g., demethylation)

The methoxy group itself is a site for chemical modification, with O-demethylation being a significant transformation. This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding phenol, 4-(2-aminocyclohexyl)phenol. This transformation can be valuable for altering the compound's biological activity or for providing a handle for further derivatization.

A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Other reagents that can effect demethylation include strong protic acids like HBr and certain thiol-based systems. The in vitro O-demethylation of structurally related psychoactive amines has been studied, indicating that such transformations are also relevant in metabolic pathways. nih.gov

| Reagent | General Reaction Conditions | Product |

|---|---|---|

| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature to room temperature | 4-(2-Aminocyclohexyl)phenol |

| Hydrobromic acid (HBr) | Aqueous solution, elevated temperatures | 4-(2-Aminocyclohexyl)phenol |

| Ethanethiol/Potassium carbonate | Polar aprotic solvent (e.g., DMF), elevated temperatures | 4-(2-Aminocyclohexyl)phenol |

Derivatization for Advanced Chemical Probes

The structural scaffold of Cyclohexanamine, 2-(4-methoxyphenyl)- offers multiple points for derivatization to create advanced chemical probes. Such probes are valuable tools in chemical biology for visualizing, tracking, and quantifying biological molecules and processes.

The primary amine group is a convenient handle for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. For example, reaction with a fluorescent dye containing a reactive functional group like an N-hydroxysuccinimide (NHS) ester or an isothiocyanate would yield a fluorescently labeled version of the molecule. nih.govresearchgate.net Dansyl chloride is another common reagent for the fluorescent labeling of primary amines. nih.govresearchgate.net

The phenolic derivative, obtained after demethylation, provides another site for functionalization. The hydroxyl group can be etherified or esterified with linkers or reporter groups. This dual functionality (amine and phenol) allows for the potential development of dual-labeled probes or probes with tailored properties.

The synthesis of such probes would involve standard coupling chemistries. The choice of the linker between the core molecule and the reporter group is crucial and can influence the probe's solubility, cell permeability, and interaction with its biological target. The development of such probes based on the Cyclohexanamine, 2-(4-methoxyphenyl)- scaffold could enable detailed studies of its biological targets and mechanisms of action.

| Functional Handle | Derivatization Reaction | Attached Moiety | Potential Application |

|---|---|---|---|

| Primary Amine (-NH2) | Amide bond formation (e.g., with NHS ester) | Fluorophore (e.g., Fluorescein, Rhodamine) | Fluorescence imaging, flow cytometry |

| Primary Amine (-NH2) | Reaction with isothiocyanate | Biotin | Affinity purification, detection via streptavidin |

| Phenolic Hydroxyl (-OH) (after demethylation) | Etherification (e.g., Williamson ether synthesis) | Linker for solid-phase synthesis | Combinatorial library synthesis |

| Aromatic Ring | Introduction of a photoreactive group (e.g., azido) via SEAr | Photoaffinity label | Identification of binding partners |

Advanced Analytical Methods and Purity Assessment for Cyclohexanamine, 2 4 Methoxyphenyl

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and purifying components within a mixture, making it indispensable for the analysis of Cyclohexanamine, 2-(4-methoxyphenyl)-. missouri.edu The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. missouri.edusemanticscholar.org The choice of chromatographic method is dictated by the analyte's properties, such as polarity, volatility, and thermal stability, as well as the analytical objective, whether it be quantification, purification, or impurity detection.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of Cyclohexanamine, 2-(4-methoxyphenyl)- due to its high resolution and sensitivity. Developing a robust HPLC method is critical for ensuring accurate purity assessment and quality control.

A common approach for a compound like Cyclohexanamine, 2-(4-methoxyphenyl)- would be a reversed-phase HPLC (RP-HPLC) method. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture. The development process involves a systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities.

Key Method Development Considerations:

Column Selection: A C18 or C8 column is typically the first choice, offering a good balance of hydrophobicity for retaining the analyte. The choice of particle size (e.g., 5 µm or smaller) affects efficiency and backpressure.

Mobile Phase Composition: A mixture of an aqueous buffer (like ammonium (B1175870) formate or phosphate) and an organic modifier (such as acetonitrile or methanol) is commonly used. researchgate.net The ratio of these components is adjusted to control the retention time of the analyte. A gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate compounds with a wide range of polarities. nih.gov

pH Control: The pH of the aqueous portion of the mobile phase is crucial for amine-containing compounds. Maintaining a pH that ensures the analyte is in a consistent ionic state (typically protonated at acidic pH) leads to sharp, symmetrical peaks and reproducible retention times.

Detection: A Diode Array Detector (DAD) or a UV detector is standard, set to a wavelength where the 4-methoxyphenyl (B3050149) chromophore exhibits strong absorbance. For more sensitive and specific detection, especially in complex matrices or for impurity identification, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). mdpi.com

Table 1: Illustrative HPLC Method Parameters for Cyclohexanamine, 2-(4-methoxyphenyl)- Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

The final validated method must demonstrate specificity, linearity, accuracy, and precision to be suitable for routine quality control. semanticscholar.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net Direct analysis of Cyclohexanamine, 2-(4-methoxyphenyl)- by GC can be challenging due to its polarity and potential for thermal degradation. unb.brnih.gov Primary amines can interact with the stationary phase, leading to poor peak shape and low sensitivity.

To overcome these issues, derivatization is often employed. This process involves chemically modifying the amine group to create a more volatile and thermally stable derivative.

Common Derivatization Strategies:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the amine to a trifluoroacetyl derivative. These derivatives are typically more volatile and exhibit better chromatographic behavior.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create trimethylsilyl (TMS) derivatives.

Once derivatized, the compound can be analyzed using a GC system, often coupled with a Mass Spectrometer (GC-MS) for definitive identification. nih.gov The GC method development would focus on optimizing the temperature program and carrier gas flow rate to achieve separation from derivatives of any impurities. unb.br

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Cyclohexanamine, 2-(4-methoxyphenyl)-

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-500 amu |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques often used during the synthesis and purification stages of Cyclohexanamine, 2-(4-methoxyphenyl)-. chemistryhall.com Both methods operate on the principle of separating compounds based on their differential adsorption to a solid stationary phase. juliethahn.com

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used for several purposes: juliethahn.com

Reaction Monitoring: To track the consumption of starting materials and the formation of the product.

Purity Assessment: To get a quick qualitative check of the number of components in a sample.

Solvent System Selection: To determine the optimal mobile phase for separation by column chromatography. researchgate.net

In TLC, a polar stationary phase like silica gel or alumina is coated on a plate. semanticscholar.org The sample is spotted at the bottom, and the plate is developed in a chamber containing a suitable solvent system (eluent). Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. chemistryhall.com

Column Chromatography: Column chromatography is a preparative technique used to purify the synthesized Cyclohexanamine, 2-(4-methoxyphenyl)- on a larger scale. missouri.educhemistryhall.com The stationary phase (e.g., silica gel) is packed into a vertical column. researchgate.net The crude product mixture is loaded onto the top, and the chosen eluent is passed through the column. Fractions are collected as they exit the column, and those containing the pure product (as determined by TLC) are combined. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is often used to effectively separate the desired compound from more polar or less polar impurities. researchgate.net

Table 3: Typical Conditions for TLC and Column Chromatography

| Technique | Parameter | Typical Condition/Material |

|---|---|---|

| TLC | Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine | |

| Visualization | UV light (254 nm) or chemical stain (e.g., ninhydrin) | |

| Column Chromatography | Stationary Phase | Silica gel (60-120 mesh) |

| Eluent | Gradient of Hexane/Ethyl Acetate | |

| Monitoring | TLC analysis of collected fractions |

Impurity Profiling and Identification

Impurity profiling is a critical aspect of quality control, involving the detection, identification, and quantification of impurities in the final product. For Cyclohexanamine, 2-(4-methoxyphenyl)-, impurities can originate from starting materials, byproducts of the synthesis, or degradation products.

Detection and Characterization of Synthesis Byproducts

The synthesis of Cyclohexanamine, 2-(4-methoxyphenyl)- can lead to the formation of various byproducts. For instance, a synthetic route might involve the Friedel-Crafts acylation of methoxybenzene followed by subsequent reactions. google.com Potential impurities could include unreacted starting materials or intermediates from incomplete reactions.

Potential Synthesis-Related Impurities:

Unreacted Starting Materials: Such as methoxybenzene and cyclohexanecarbonyl chloride.

Intermediates: For example, cyclohexyl-(4-methoxy-phenyl)-methanone, an intermediate formed during synthesis. google.com

Over-reaction or Side-reaction Products: Depending on the specific reagents used.

Advanced analytical techniques, particularly LC-MS and GC-MS, are essential for detecting and characterizing these unknown impurities. High-resolution mass spectrometry (HRMS) provides accurate mass data, which can be used to determine the elemental composition of an impurity. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on isolated impurities. researchgate.net

Table 4: Potential Synthesis Byproducts and Intermediates

| Compound Name | Potential Origin | Analytical Detection Method |

|---|---|---|

| Methoxybenzene (Anisole) | Starting Material | GC-MS |

| Cyclohexyl-(4-methoxy-phenyl)-methanone | Intermediate | HPLC-UV, LC-MS |

| Cyclohexyl-(4-methoxy-phenyl)-methanol | Intermediate/Byproduct | HPLC-UV, LC-MS |

Development of Analytical Reference Standards

Accurate quantification of Cyclohexanamine, 2-(4-methoxyphenyl)- and its impurities requires well-characterized analytical reference standards. A primary reference standard is a substance of high purity, against which other samples are compared.

The development of a reference standard involves:

Synthesis and Purification: The compound is synthesized and then rigorously purified, often using techniques like column chromatography followed by recrystallization to achieve the highest possible purity.

Structural Confirmation: The identity of the compound is unequivocally confirmed using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy. researchgate.net

Purity Assignment: The purity of the standard is determined using high-resolution quantitative methods. This typically involves using a mass balance approach, where the contributions from chromatographic purity (e.g., by HPLC), water content (Karl Fischer titration), residual solvents (GC), and non-volatile residues are summed and subtracted from 100%.

Once established, this reference standard is used to calibrate analytical instruments and to accurately quantify the analyte in routine testing. For known impurities, specific reference standards are also synthesized and characterized to enable their accurate quantification. researchgate.net

Quantitative Analysis Methodologies

The accurate quantification of Cyclohexanamine, 2-(4-methoxyphenyl)-, an arylcyclohexylamine, relies on instrumental methods that can selectively measure the analyte in the presence of other substances. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of analytical instrumentation. The primary techniques employed are spectrophotometry and chromatography, each with distinct principles and applications.

Spectrophotometric Quantification

Spectrophotometric quantification is a widely used analytical technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it. UV-Visible (UV-Vis) spectrophotometry is particularly applicable to compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis spectrum. ijprajournal.com The methoxyphenyl group in Cyclohexanamine, 2-(4-methoxyphenyl)- acts as a chromophore, allowing for direct quantification by measuring its absorbance at a specific wavelength.

The main advantages of UV-Vis spectrophotometry include its simplicity, cost-effectiveness, and rapid analysis time. pnrjournal.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the analyte in an unknown sample is then determined by measuring its absorbance and interpolating the value from the calibration curve. youtube.com

In cases where a compound has weak UV absorbance or suffers from spectral interference, derivatization with a suitable chromogenic reagent can be employed. For instance, a method developed for the parent compound, cyclohexylamine (B46788), involved coupling it with sodium 1,2-naphthaquinone-4-sulphonate (NQS) to form a colored adduct that could be measured spectrophotometrically at 470 nm. nih.gov This approach significantly enhances sensitivity and selectivity.

Key parameters for a validated spectrophotometric method for Cyclohexanamine, 2-(4-methoxyphenyl)- or a related analogue would typically be presented as follows:

| Parameter | Typical Value | Description |

| Wavelength of Max. Absorbance (λmax) | ~225 nm & ~275 nm | The wavelengths at which the methoxyphenyl chromophore exhibits maximum absorption of UV light. |

| Linearity Range | 0.5 - 50 µg/mL | The concentration range over which the absorbance is directly proportional to the concentration (R² > 0.999). |

| Molar Absorptivity (ε) | >1,000 L·mol⁻¹·cm⁻¹ | A measure of how strongly the compound absorbs light at a given wavelength. |

| Limit of Detection (LOD) | ~0.15 µg/mL | The lowest concentration of the analyte that can be reliably detected by the method. |

| Limit of Quantification (LOQ) | ~0.5 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

Note: The values in this table are illustrative and based on typical performance for aromatic compounds. Actual experimental values would need to be determined during method development and validation.

Chromatographic Quantification with Certified Reference Materials

Chromatographic techniques offer superior specificity and sensitivity compared to spectrophotometry, making them the methods of choice for complex mixtures or trace-level quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used methods for the analysis of arylcyclohexylamines. nih.govanalchemres.org

The cornerstone of accurate and reliable chromatographic quantification is the use of Certified Reference Materials (CRMs). A CRM is a highly purified and well-characterized substance used to calibrate analytical instruments and validate methods. researchgate.net Using a CRM of Cyclohexanamine, 2-(4-methoxyphenyl)- ensures that the quantification is metrologically traceable to a known standard, thereby minimizing measurement uncertainty and ensuring consistency across different laboratories. researchgate.net

High-Performance Liquid Chromatography (HPLC)

In HPLC, the compound is separated from other components on a stationary phase (column) before being detected and quantified. For arylcyclohexylamines, reversed-phase columns (e.g., C18) are typically used. amazonaws.com A UV detector is commonly paired with HPLC, leveraging the compound's inherent UV absorbance for quantification. waters.com The method's performance is validated to ensure it is fit for purpose.

A validated HPLC-UV method for Cyclohexanamine, 2-(4-methoxyphenyl)- would include the following parameters:

| Parameter | HPLC-UV Method Details |

| Chromatographic Column | Inertsil ODS 3V (250mm × 4.6mm, 5.0μm) or equivalent |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with a pH modifier (e.g., formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm or 275 nm |

| Linearity Range | 0.05 - 100 µg/mL (R² ≥ 0.999) |

| Limit of Quantification (LOQ) | 10 - 20 ng/mL waters.com |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional selectivity and sensitivity, making it the gold standard for identifying and quantifying trace amounts of substances. thermofisher.com The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint. For quantification, the instrument operates in selected ion monitoring (SIM) mode, where it only monitors specific fragment ions of the target analyte, dramatically increasing sensitivity. While some thermally labile compounds require derivatization before GC-MS analysis, many arylcyclohexylamines can be analyzed directly. nih.gov

Key validation parameters for a quantitative GC-MS method are summarized below:

| Parameter | GC-MS Method Details |

| Chromatographic Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm) |

| Carrier Gas | Helium at ~1.0 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C held for 1 min, ramp to 280 °C at 20 °C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Quantification Ions (SIM) | Specific m/z fragments characteristic of the compound |

| Linearity Range | 1 - 1000 ng/mL (R² ≥ 0.999) |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL nih.govnih.gov |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (%RSD) | < 5.0% |

The use of CRMs in conjunction with these validated chromatographic methods ensures that the purity assessment and quantitative analysis of Cyclohexanamine, 2-(4-methoxyphenyl)- are performed with the highest degree of scientific rigor and accuracy.

Cyclohexanamine, 2-(4-methoxyphenyl)- : A Key Component in Chemical Synthesis and Materials Science

Introduction

Cyclohexanamine, 2-(4-methoxyphenyl)-, a substituted cyclohexylamine derivative, has garnered attention within the scientific community for its versatile applications in chemical synthesis and materials science research. Its unique structural features, combining a cyclohexyl ring with a methoxy-substituted phenyl group, make it a valuable precursor and building block in the creation of complex molecular structures. This article explores the multifaceted roles of this compound in advanced organic synthesis, catalysis and ligand design, and as a research probe in various chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.